molecular formula C23H19N3O3 B8559953 2-(2,5-DIOXO-1,3-DIPHENYL-4-IMIDAZOLIDINYL)-N-PHENYLACETAMIDE

2-(2,5-DIOXO-1,3-DIPHENYL-4-IMIDAZOLIDINYL)-N-PHENYLACETAMIDE

Cat. No. B8559953
M. Wt: 385.4 g/mol
InChI Key: LBNHTXSUTXTYHE-UHFFFAOYSA-N
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Patent
US04196274

Procedure details

93 g of aniline are added dropwise with cooling at approximately 30° C. to a solution of 98 g of maleic acid anhydride in 300 g of N-methyl pyrrolidone. To complete the formation of the amido acid, the mixture is then stirred for 1 hour at the above-mentioned temperature. 238 g of phenyl isocyanate are then added dropwise at 20° C. and the condensation reaction is carried out with stirring for 1 hour at 50° C., for 2 hours at 90° C., for 2 hours at 120° C. and for 6 hours at 150° C. The reaction product crystallises out on cooling and is recrystallised from acetonitrile and from metahnol. 1,3-Diphenyl-5-(N-phenylaminocarbonylmethyl)-hydantoin is obtained in the form of colourless crystals melting at 214° to 215° C.
Quantity
93 g
Type
reactant
Reaction Step One
Quantity
98 g
Type
reactant
Reaction Step Two
Quantity
300 g
Type
solvent
Reaction Step Two
[Compound]
Name
amido
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
238 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:8]1(=[O:14])[O:13][C:11](=O)[CH:10]=[CH:9]1.[C:15]1([N:21]=[C:22]=[O:23])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>CN1CCCC1=O>[C:2]1([N:1]2[CH:10]([CH2:9][C:8]([NH:1][C:2]3[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=3)=[O:14])[C:11](=[O:13])[N:21]([C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)[C:22]2=[O:23])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
93 g
Type
reactant
Smiles
NC1=CC=CC=C1
Step Two
Name
Quantity
98 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Name
Quantity
300 g
Type
solvent
Smiles
CN1C(CCC1)=O
Step Three
Name
amido
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
238 g
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture is then stirred for 1 hour at the above-mentioned temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the condensation reaction
STIRRING
Type
STIRRING
Details
with stirring for 1 hour at 50° C., for 2 hours at 90° C., for 2 hours at 120° C. and for 6 hours at 150° C
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The reaction product crystallises out
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
CUSTOM
Type
CUSTOM
Details
is recrystallised from acetonitrile and from metahnol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)N1C(=O)N(C(=O)C1CC(=O)NC1=CC=CC=C1)C1=CC=CC=C1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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